molecular formula C10H9ClN2O B2391275 2-Chloro-6-ethoxyquinazoline CAS No. 778639-39-7

2-Chloro-6-ethoxyquinazoline

Cat. No. B2391275
CAS RN: 778639-39-7
M. Wt: 208.65
InChI Key: IXCCMGZAKMKNIQ-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.65 g/mol . It is used in research and development .


Synthesis Analysis

The synthesis of quinazoline derivatives, which include this compound, has been a subject of considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues . The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues .


Molecular Structure Analysis

The structural and spectroscopic characteristics of similar compounds have been examined by means of experimental and computational quantum chemical methods . The geometries of the compounds have been optimized using density functional theory (DFT) with the 6-311G++ (d,p) basis sets .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs has been recently reviewed . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

Scientific Research Applications

2-Chloro-6-ethoxyquinazoline has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including quinazolines, quinolines, and pyridines. It has also been used as a catalyst for the synthesis of various organic compounds, including benzamides, amides, and amines. Additionally, this compound has been used as a solubilizing agent for a variety of compounds, such as proteins, peptides, and nucleic acids.

Advantages and Limitations for Lab Experiments

2-Chloro-6-ethoxyquinazoline has several advantages and limitations when used in laboratory experiments. The main advantage of using this compound is its water solubility, which makes it easier to work with in a laboratory setting. Additionally, the compound is relatively stable, making it suitable for long-term storage. However, this compound is not very soluble in organic solvents, which can limit its use in some experiments. Additionally, the compound has a relatively low melting point, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for the use of 2-Chloro-6-ethoxyquinazoline in scientific research. One potential direction is to explore its use as a reagent in the synthesis of other quinazoline compounds. Additionally, further research could be conducted to investigate the compound’s ability to inhibit other enzymes. Furthermore, further research could be conducted to investigate the compound’s ability to solubilize other compounds. Additionally, further research could be conducted to investigate the compound’s ability to catalyze other reactions. Finally, further research could be conducted to investigate the compound’s potential therapeutic applications.

Synthesis Methods

2-Chloro-6-ethoxyquinazoline can be synthesized using a variety of methods. The most commonly used method involves a reaction between 4-chloro-2-nitrobenzenesulfonamide and ethyl chloroacetate. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at a temperature of 110°C. This reaction yields a yield of approximately 80%.

properties

IUPAC Name

2-chloro-6-ethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-14-8-3-4-9-7(5-8)6-12-10(11)13-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCCMGZAKMKNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CN=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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